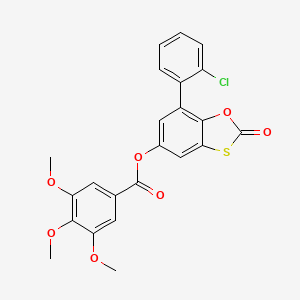
7-(2-Chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 3,4,5-trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Chlorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 3,4,5-trimethoxybenzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoxathiol ring fused with a chlorophenyl group and a trimethoxybenzoate moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 3,4,5-trimethoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzoxathiol Ring: The benzoxathiol ring can be synthesized by reacting 2-chlorophenyl thiol with an appropriate aldehyde or ketone under acidic conditions to form the corresponding thioacetal. This intermediate is then oxidized to form the benzoxathiol ring.
Introduction of Trimethoxybenzoate Moiety: The trimethoxybenzoate group is introduced through esterification reactions. This involves reacting the benzoxathiol intermediate with 3,4,5-trimethoxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(2-Chlorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
7-(2-Chlorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 3,4,5-trimethoxybenzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to disrupt microtubule dynamics, similar to other microtubule-destabilizing agents.
Material Science: The unique structural features of the compound make it useful in the design of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-(2-chlorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 3,4,5-trimethoxybenzoate involves its interaction with cellular microtubules. The compound binds to the colchicine site on tubulin, inhibiting tubulin polymerization and leading to microtubule destabilization . This disruption of microtubule dynamics interferes with mitotic spindle formation, causing cell cycle arrest at the G2/M phase and ultimately inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Combretastatin A-4 (CA-4): A well-known microtubule-destabilizing agent that also binds to the colchicine site on tubulin.
4-Substituted Methoxybenzoyl-Aryl-Thiazole (SMART): Another class of compounds with similar structural features and anticancer activity.
2-Aryl-4-Benzoyl-Imidazole (ABI): Compounds in this class also target tubulin and exhibit antiproliferative activity.
Uniqueness
7-(2-Chlorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 3,4,5-trimethoxybenzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to disrupt microtubule dynamics and induce apoptosis in cancer cells makes it a promising candidate for further research and development in anticancer therapy.
Properties
Molecular Formula |
C23H17ClO7S |
|---|---|
Molecular Weight |
472.9 g/mol |
IUPAC Name |
[7-(2-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C23H17ClO7S/c1-27-17-8-12(9-18(28-2)21(17)29-3)22(25)30-13-10-15(14-6-4-5-7-16(14)24)20-19(11-13)32-23(26)31-20/h4-11H,1-3H3 |
InChI Key |
WLMPVGSIPXZWAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(6-methyl-1-benzofuran-3-yl)acetamide](/img/structure/B11407702.png)
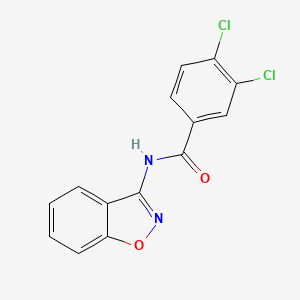
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide](/img/structure/B11407716.png)
![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11407723.png)
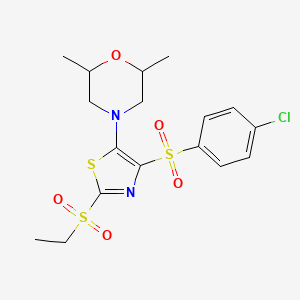
![3-[4-(dimethylamino)phenyl]-8-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11407734.png)
![3-hydroxy-3,7-bis(3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11407735.png)
![3-(3,4-dimethoxyphenyl)-3-hydroxy-7-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11407736.png)
![3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide](/img/structure/B11407750.png)
![1-{2-(Ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}piperidine-4-carboxamide](/img/structure/B11407751.png)
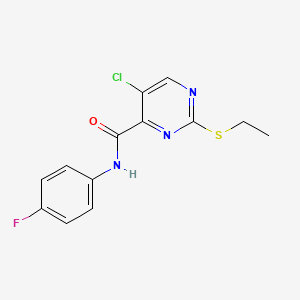
![1-(3-chlorophenyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11407779.png)
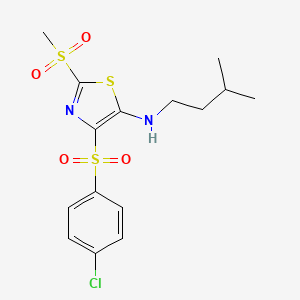
![N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B11407786.png)
